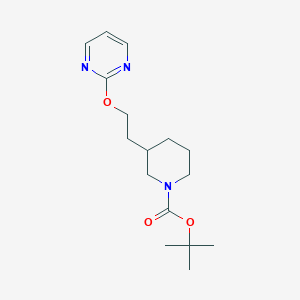
tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a therapeutic target for B-cell malignancies.
Mécanisme D'action
Tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate binds irreversibly to the cysteine residue in the active site of BTK, resulting in inhibition of BTK autophosphorylation and downstream signaling through the B-cell receptor pathway. This leads to apoptosis of B-cell malignancies and suppression of cytokine production by immune cells.
Biochemical and Physiological Effects
tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models. It has also demonstrated selectivity for BTK over other kinases, reducing the potential for off-target effects. In addition, tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate has been shown to enhance the efficacy of other therapies, such as venetoclax, in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate in lab experiments include its potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. However, limitations include the need for further studies to determine optimal dosing and potential toxicities.
Orientations Futures
For research on tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. In addition, preclinical studies could investigate the potential for combination therapies with tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate and other targeted agents, such as PI3K inhibitors or anti-PD-1 antibodies. Finally, further studies could explore the potential for tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate in other B-cell disorders, such as autoimmune diseases or primary immunodeficiencies.
Applications De Recherche Scientifique
Tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate has demonstrated potent inhibition of BTK and suppression of downstream signaling pathways, resulting in antitumor activity.
Propriétés
IUPAC Name |
tert-butyl 3-(2-pyrimidin-2-yloxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-10-4-6-13(12-19)7-11-21-14-17-8-5-9-18-14/h5,8-9,13H,4,6-7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXBIQCBDXPJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCOC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901128866 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[2-(2-pyrimidinyloxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate | |
CAS RN |
1420870-65-0 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[2-(2-pyrimidinyloxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420870-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[2-(2-pyrimidinyloxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





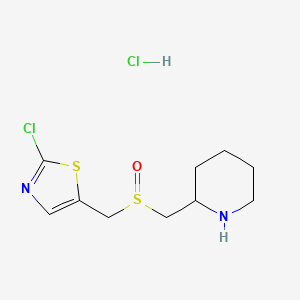
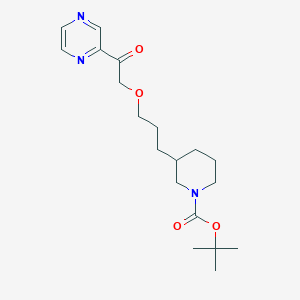
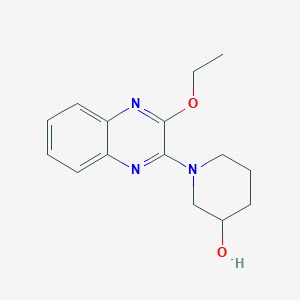
![2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B3239319.png)
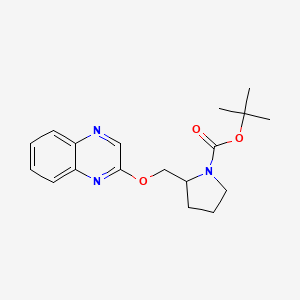
![(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B3239331.png)
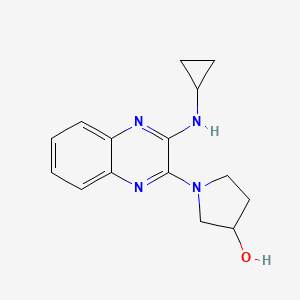
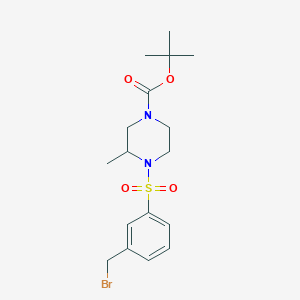
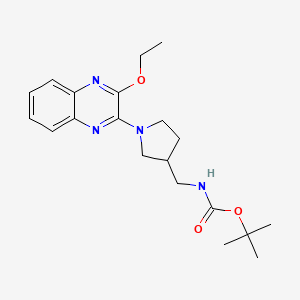
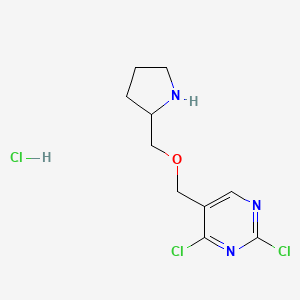
![tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B3239369.png)
